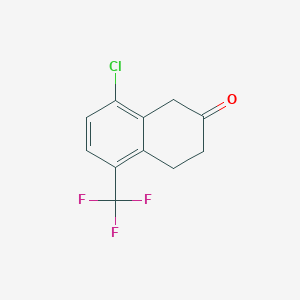
8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a chlorine atom at the 8th position and a trifluoromethyl group at the 5th position on the naphthalenone ring. The molecular structure of this compound makes it a subject of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination and trifluoromethylation of a naphthalenone precursor. The reaction conditions often require the use of specific catalysts and solvents to facilitate the introduction of the chlorine and trifluoromethyl groups. For instance, the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, along with trifluoromethylating agents like trifluoromethyl iodide, can be employed under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalenes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes with varying degrees of saturation.
科学研究应用
8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
8-Chloro-6-(trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of a naphthalenone ring.
5-Chloro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and a chlorine atom on a benzoic acid ring.
Uniqueness
8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern on the naphthalenone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
属性
分子式 |
C11H8ClF3O |
|---|---|
分子量 |
248.63 g/mol |
IUPAC 名称 |
8-chloro-5-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H8ClF3O/c12-10-4-3-9(11(13,14)15)7-2-1-6(16)5-8(7)10/h3-4H,1-2,5H2 |
InChI 键 |
OYCPAVSPXIMYCB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2CC1=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


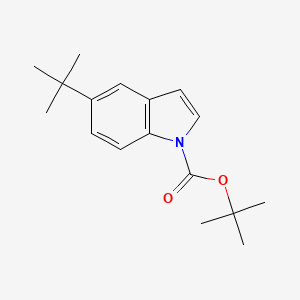
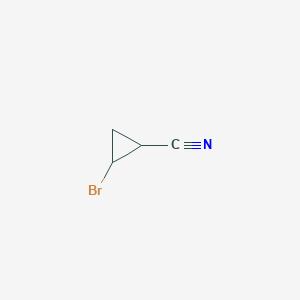
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
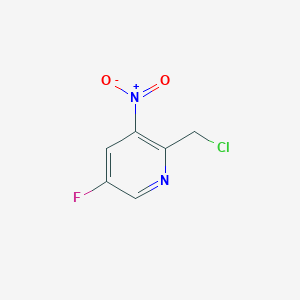
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
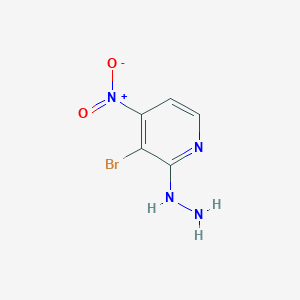
![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)

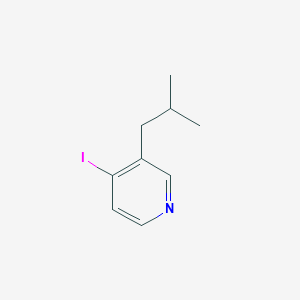
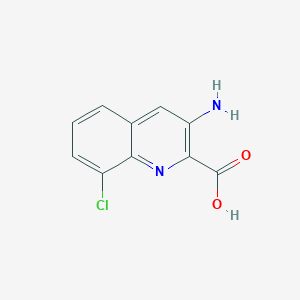
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
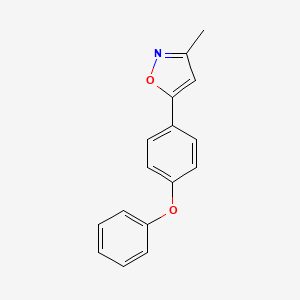
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
